N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(1-tosylpiperidin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F4N2O3S/c1-14-5-8-17(9-6-14)31(29,30)27-11-3-2-4-16(27)13-20(28)26-15-7-10-19(22)18(12-15)21(23,24)25/h5-10,12,16H,2-4,11,13H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMNKXLGLFNHND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC(=C(C=C3)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F4N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(1-tosylpiperidin-2-yl)acetamide typically involves multiple steps, starting with the preparation of the core phenyl and piperidinyl components. The trifluoromethyl group is introduced through a trifluoromethylation reaction, while the tosyl group is added via tosylation of the piperidinyl ring. The final step involves coupling the phenyl and piperidinyl components using amide bond formation techniques.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The fluorine atom in the phenyl ring can be oxidized under specific conditions.
Reduction: The trifluoromethyl group can be reduced to a trifluoromethyl anion.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of the trifluoromethyl group.
Substitution: Nucleophiles such as sodium azide (NaN₃) can be used for substitution reactions.
Major Products Formed:
Oxidation: Fluorinated phenols or carboxylic acids.
Reduction: Trifluoromethyl anions or alcohols.
Substitution: Tosylate derivatives or other functionalized piperidines.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding assays.
Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.
Industry: It is utilized in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism by which N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(1-tosylpiperidin-2-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, while the tosyl group modulates its solubility and bioavailability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Analogs
Key Observations:
- Trifluoromethyl/Fluorine Effects: The 4-fluoro-3-(trifluoromethyl)phenyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., phenylpiperazine derivatives) .
- Tosylpiperidine vs.
Physicochemical and Pharmacokinetic Properties
Table 4: Comparative Physicochemical Data
Key Observations:
- The target compound’s logP (~3.5) suggests moderate lipophilicity, balancing membrane permeability and solubility.
- High PSA (~90 Ų) due to the tosyl and acetamide groups may limit blood-brain barrier penetration compared to less polar analogs (e.g., CHEMBL1077823 with PSA 116.6 Ų) .
Biological Activity
N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(1-tosylpiperidin-2-yl)acetamide, also known as LY2584702 tosylate, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Overview
- Molecular Formula : C21H19F4N7O3S
- Molecular Weight : 477.52 g/mol
- CAS Number : 1082949-68-5
LY2584702 acts primarily as an ATP-competitive inhibitor of the p70 S6 kinase (S6K1), which is a crucial component of the mTOR signaling pathway. This pathway is integral to regulating cell growth, proliferation, and survival. The inhibition of S6K1 leads to decreased phosphorylation of downstream targets involved in protein synthesis and cell cycle progression, thereby exerting anti-tumor effects.
Anti-Tumor Efficacy
Research indicates that LY2584702 demonstrates significant anti-tumor activity across various cancer models:
- In vitro Studies : The compound has shown effective inhibition of cellular S6 phosphorylation with an IC50 value of approximately 0.24 μM in HCT116 colon carcinoma cells .
- In vivo Studies : In xenograft models using U87MG glioblastoma and HCT116 colon carcinoma, administration of LY2584702 at a dose of 2.5 mg/kg twice daily resulted in notable tumor growth inhibition .
Selectivity Profile
LY2584702 exhibits a high degree of selectivity over other kinases and cell surface markers, with a selectivity ratio indicating it effectively inhibits 83 other kinases while maintaining minimal off-target effects . This selectivity is crucial for reducing potential side effects associated with broader kinase inhibitors.
Clinical Trials
A Phase I clinical trial evaluated the safety and efficacy of LY2584702 in patients with advanced solid tumors. The results indicated that the compound was well-tolerated, with manageable side effects. Notably, some patients exhibited partial responses, suggesting potential therapeutic benefits in specific tumor types .
Comparative Biological Activity
The following table summarizes the biological activities and selectivity profiles of LY2584702 compared to other related compounds:
| Compound | Target Kinase | IC50 (μM) | Selectivity Ratio | Anti-Tumor Activity |
|---|---|---|---|---|
| LY2584702 | p70 S6 Kinase | 0.24 | High | Yes |
| PF-4708671 | p70 S6 Kinase | 0.5 | Moderate | Limited |
| Other Compounds | Various | Varies | Low | Variable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
